2-(Thiophen-2-yl)propan-1-amine
Description
Contextualization of Thiophene-Containing Amines within Modern Organic Chemistry
Thiophene (B33073), a five-membered, sulfur-containing heteroaromatic ring, holds a significant position in the landscape of modern organic chemistry. acs.orgnih.govwikipedia.orgbritannica.com First isolated by Viktor Meyer in 1883 from coal tar, its structure resembles benzene (B151609), yet it exhibits distinct chemical and physical properties. britannica.com In medicinal chemistry, thiophene is recognized as a privileged scaffold, often used as a bioisostere for a benzene ring, a substitution that can maintain or enhance biological activity without significant structural alteration. nih.govwikipedia.org This is exemplified in pharmaceuticals like the nonsteroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org
The reactivity of the thiophene ring, particularly its propensity for electrophilic aromatic substitution at a higher rate than benzene, makes it a versatile building block in synthesis. nih.gov When combined with an amine functional group, the resulting thiophene-containing amines become a class of compounds with broad synthetic utility and potential for diverse biological interactions. The presence of the nitrogen heteroatom in the amine group introduces basicity and nucleophilicity, allowing for a wide range of chemical transformations. vaia.com Furthermore, the incorporation of heteroatoms like sulfur and nitrogen can significantly alter a molecule's physicochemical properties, such as solubility and lipophilicity, and can influence its metabolic pathways and interactions with biological targets. nih.gov
Historical Trajectories and Current Research Landscape of 2-(Thiophen-2-yl)propan-1-amine and Analogous Structures
Following the discovery of thiophene in the late 19th century, research has progressively uncovered the utility of its derivatives. nih.govwikipedia.org The current research landscape for thiophene-containing amines, including structures analogous to this compound, is largely driven by their application as intermediates in the synthesis of more complex molecules, especially pharmaceuticals. nih.govresearchgate.net
A significant focus of research has been on chiral thiophene-containing amino alcohols. For instance, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol is a key intermediate in the synthesis of duloxetine, a pharmaceutical agent. researchgate.netgoogle.com The production of this intermediate often involves stereoselective methods, such as the asymmetric reduction of a ketone precursor, to obtain the desired enantiomer with high purity. researchgate.netgoogle.com This highlights a major theme in the field: the development of efficient and stereocontrolled synthetic routes.
Research also extends to other analogous structures. 2-Thiopheneethylamine, for example, has been used as a reactant for functionalizing multiwall carbon nanotubes and in the synthesis of various pyrimidine (B1678525) and acylguanidine derivatives. sigmaaldrich.com While direct and extensive research on this compound is not widely documented in publicly available literature, the study of its isomers and closely related analogs provides insight into the synthetic strategies and potential applications of this class of compounds. The synthesis of such amines can often be achieved through methods like the reductive amination of a corresponding ketone, such as 1-(thiophen-2-yl)propan-1-one. boronmolecular.com
Table 1: Physicochemical Properties of this compound Isomers Data for this compound is not readily available; data for its isomers is presented for comparative context.
| Property | 1-(Thiophen-2-yl)propan-2-amine uni.lu | 2-(Thiophen-2-yl)propan-2-amine uni.lu |
| Molecular Formula | C₇H₁₁NS | C₇H₁₁NS |
| Molecular Weight | 141.24 g/mol | 141.24 g/mol |
| Monoisotopic Mass | 141.06122 Da | 141.06122 Da |
| Predicted XlogP | 1.8 | 1.1 |
| InChIKey | NYVQQTOGYLBBDQ-UHFFFAOYSA-N | JYFAHQAWCKSUOU-UHFFFAOYSA-N |
Epistemological Gaps and Research Objectives in the Study of this compound
Despite the established importance of thiophene-based structures, significant epistemological gaps exist specifically concerning this compound. A primary gap is the limited body of research dedicated to the compound itself, with much of the available information focusing on its role as a synthetic precursor or on its structural analogs. researchgate.net
A critical area for future investigation is the bioactivation and metabolic fate of thiophene-containing compounds. The metabolism of some thiophene-based drugs is known to produce reactive metabolites, such as thiophene S-oxides or epoxides, which can be linked to toxicity. acs.org However, the specific metabolic pathway of this compound remains uncharacterized. Therefore, a key research objective is to elucidate its metabolic profile to understand its potential for forming such reactive intermediates.
Furthermore, there is a need for a systematic exploration of the compound's own chemical and biological properties. Research should aim to:
Develop and optimize synthetic routes specifically for this compound, including stereoselective methods to access its individual enantiomers.
Conduct a comparative analysis of the physicochemical and pharmacological properties of its different isomers, such as 1-(thiophen-2-yl)propan-2-amine and 2-(thiophen-2-yl)propan-2-amine, to understand the structure-activity relationships. uni.luuni.lu
Investigate its potential applications beyond being a pharmaceutical intermediate, for example, in the field of materials science, where thiophene polymers have shown utility as organic semiconductors. nih.govvaia.com
Addressing these gaps will provide a more complete understanding of this compound and could unveil novel applications for this and related thiophene derivatives in various scientific domains.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRBHKLKOBUBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337471-02-0 | |
| Record name | 2-(thiophen-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2 Thiophen 2 Yl Propan 1 Amine
Established Synthetic Routes to 2-(Thiophen-2-yl)propan-1-amine
The construction of the this compound scaffold can be achieved through several key disconnection approaches, which are detailed in the following subsections.
Alkylation Approaches from Thiophene (B33073) Precursors
Direct alkylation of the thiophene ring serves as a fundamental approach to introduce the propan-1-amine side chain. google.com This typically involves the reaction of thiophene with a suitable three-carbon electrophile. Friedel-Crafts acylation of thiophene with propionyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride, yields 1-(thiophen-2-yl)propan-1-one. nih.govnih.gov This ketone intermediate is a crucial precursor for subsequent transformations into the desired amine. While effective, this method can sometimes be complicated by the formation of resinous byproducts, particularly with strong Lewis acids. google.com To circumvent this, milder catalysts such as boron trifluoride have been employed to improve yields and reduce resinification. google.com
The resulting 1-(thiophen-2-yl)propan-1-one can then be converted to this compound through various reductive amination protocols, as will be discussed in a later section.
Table 1: Examples of Alkylation Approaches
| Starting Material | Reagent | Catalyst | Intermediate |
|---|---|---|---|
| Thiophene | Propionyl chloride | AlCl₃ | 1-(Thiophen-2-yl)propan-1-one |
Transition Metal-Catalyzed Coupling Reactions for Carbon-Nitrogen Bond Formation
Modern synthetic chemistry has increasingly relied on transition metal catalysis to forge carbon-heteroatom bonds with high efficiency and selectivity. acs.org In the context of synthesizing thiophene-containing amines, palladium-catalyzed cross-coupling reactions are particularly prominent. mdpi.com For instance, the amination of a halogenated thiophene precursor, such as 2-bromo- or 2-iodothiophene, with an appropriate amine nucleophile can be achieved using a palladium catalyst in conjunction with a suitable ligand and base. acs.org
While direct coupling to form the C-N bond at the desired position on the propyl chain is less common, these methods are invaluable for creating a wide array of substituted amine derivatives. For example, a common strategy involves the coupling of a thiophene derivative with an allyl or vinyl partner, followed by functional group manipulation to install the amine.
Table 2: Transition Metal-Catalyzed Coupling Reactions
| Thiophene Precursor | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| 2-Halothiophene | Amine | Pd catalyst, ligand, base | Aryl amine |
Reductive Amination Pathways Utilizing Carbonyl Intermediates
Reductive amination is a cornerstone of amine synthesis and a key step in many routes to this compound. youtube.comorganic-chemistry.orgsigmaaldrich.com This reaction involves the condensation of a carbonyl compound, in this case, 1-(thiophen-2-yl)propan-1-one, with an amine source, such as ammonia (B1221849) or a primary amine, to form an imine or enamine intermediate. youtube.com This intermediate is then reduced in situ to the corresponding amine.
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity in reducing the iminium ion over the starting ketone. youtube.comyoutube.com Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is also a viable method. youtube.com The choice of amine source allows for the synthesis of primary, secondary, or tertiary amines. For the synthesis of the primary amine, this compound, ammonia is typically used. youtube.com
Table 3: Reductive Amination of 1-(Thiophen-2-yl)propan-1-one
| Amine Source | Reducing Agent | Product |
|---|---|---|
| Ammonia | NaBH₃CN | This compound |
| Ammonia | H₂/Pd-C | This compound |
Amine Synthesis via Rearrangement Reactions of Thiophene Derivatives
Certain rearrangement reactions can be strategically employed to synthesize amines. The Hofmann and Curtius rearrangements, for instance, convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. youtube.com To synthesize this compound via this approach, one would start with a thiophene derivative containing a suitable carboxylic acid amide or acyl azide (B81097) functionality.
For example, starting with 2-(thiophen-2-yl)propanoic acid, one could convert it to the corresponding amide. Treatment of this amide with bromine and a strong base would initiate the Hofmann rearrangement, yielding 1-(thiophen-2-yl)ethanamine. While this specific example leads to a different amine, the principle can be adapted to synthesize the target compound by starting with a different carboxylic acid precursor.
Chemical Transformations Involving Propylamine (B44156) and Halogenated Thiophenes
The direct reaction of a propylamine derivative with a halogenated thiophene represents another synthetic avenue. nih.gov This approach typically involves a nucleophilic substitution reaction where the amine displaces a halide from the thiophene ring. For this to be effective in synthesizing this compound, the starting materials would need to be carefully chosen.
A more common strategy involves the use of halogenated thiophenes in coupling reactions, as mentioned in section 2.1.2. For instance, a Grignard reagent can be prepared from a 2-halothiophene, which can then react with an appropriate electrophile to build the carbon skeleton, followed by the introduction of the amine group. google.com A patent describes the synthesis of 2-thiophene ethanol (B145695) from 2-bromothiophene (B119243) via a Grignard reaction, which is then converted to 2-thiophene ethylamine. google.com This highlights the utility of halogenated thiophenes as versatile building blocks.
Advanced Stereoselective Synthesis of Chiral this compound Enantiomers
The generation of enantiomerically pure forms of this compound is crucial for applications where stereochemistry dictates biological activity or material properties. Advanced methodologies focus on asymmetric synthesis and resolution techniques to obtain the desired (R)- or (S)-enantiomer.
Asymmetric Hydrogenation Methodologies for Chiral Amine Production
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines from prochiral precursors such as imines or enamines. nih.govokayama-u.ac.jpacs.org The direct asymmetric reductive amination of the corresponding ketone, 1-(thiophen-2-yl)propan-1-one, represents a highly efficient route. okayama-u.ac.jp This transformation is typically achieved using transition metal catalysts, most commonly based on iridium, rhodium, or palladium, in combination with chiral ligands. nih.govresearchgate.net
The success of these hydrogenations hinges on the selection of the appropriate chiral ligand, which dictates the stereochemical outcome of the reaction. A variety of privileged chiral phosphine (B1218219) ligands have been developed for the asymmetric hydrogenation of imines, often leading to high enantioselectivities (ee). nih.gov The general approach involves the in-situ formation of an imine from 1-(thiophen-2-yl)propan-1-one and an ammonia source, followed by hydrogenation in the presence of a chiral catalyst under a hydrogen atmosphere.
| Catalyst/Ligand Type | Metal | Typical Substrates | Reference |
| Phosphino-oxazoline Ligands | Iridium | N-Aryl Imines | nih.gov |
| JosiPhos/f-binaphane Analogues | Iridium | Sterically Hindered Cyclic Imines | nih.gov |
| Bisphosphine-Rhodium Catalysts | Rhodium | γ-Branched N-Phthaloyl Allylamines | researchgate.net |
| Pd(OAc)2 with Chiral Ligands | Palladium | Sterically Hindered N-Tosyl-imines | researchgate.net |
This table presents examples of catalyst systems used for the asymmetric hydrogenation of imines to produce chiral amines. The specific conditions and performance for the synthesis of this compound would require experimental optimization.
Enzymatic Resolution Techniques for Enantiomeric Separation
Enzymatic resolution offers a green and highly selective alternative for the separation of racemic mixtures of chiral amines. researchgate.net This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. google.comnih.gov
In a typical kinetic resolution of racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) could be employed in an organic solvent. An acyl donor, for instance, an ester like ethyl acetate, serves as the acylating agent. The enzyme will preferentially catalyze the acylation of one enantiomer (e.g., the R-enantiomer), forming an amide. This newly formed amide will have different physical properties from the unreacted (S)-amine, enabling their separation by conventional methods like chromatography or extraction. The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity and conversion. nih.gov
| Enzyme | Typical Acyl Donor | Common Solvents | Key Feature | Reference |
| Candida antarctica Lipase B (CALB) | Ethyl Acetate, Isopropenyl Acetate | Toluene, Hexane | High enantioselectivity for a broad range of amines. | google.com |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Diisopropyl Ether | Effective for the resolution of various chiral amines. | google.com |
| Mucor miehei Lipase | Various Esters | Organic Solvents | Used for enantioselective esterification of related precursors. | nih.gov |
This table showcases common enzymes and conditions for the enzymatic resolution of chiral amines. The specific application to this compound would necessitate experimental investigation to determine the optimal parameters.
Derivatization Strategies for this compound
The primary amine and the thiophene ring of this compound offer multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially novel properties.
Chemical Modifications at the Amine Functional Group (e.g., amide formation, nucleophilic substitutions)
The amine group is a versatile functional handle for various transformations. Amide formation is a common derivatization strategy, which can be achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids using coupling agents. libretexts.orgmasterorganicchemistry.com For instance, the reaction of this compound with a given acyl chloride in the presence of a base would yield the corresponding N-acylated derivative. Modern catalytic methods, such as the use of boronic acid catalysts like (2-(thiophen-2-ylmethyl)phenyl)boronic acid, enable direct amidation between carboxylic acids and amines under mild conditions. organic-chemistry.orgresearchgate.net
Beyond amidation, the amine can undergo nucleophilic substitution reactions with various electrophiles to introduce different functionalities.
| Reaction Type | Reagents | Product Type | Reference |
| Amide Formation | Acyl Chlorides, Carboxylic Acids + Coupling Agents (e.g., DCC, EDC) | Amides | libretexts.orgmasterorganicchemistry.com |
| Catalytic Amidation | Carboxylic Acids + Boronic Acid Catalysts | Amides | organic-chemistry.orgresearchgate.net |
| Sulfonamide Formation | Sulfonyl Chlorides | Sulfonamides | nih.gov |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent (e.g., NaBH3CN) | Secondary or Tertiary Amines | okayama-u.ac.jp |
This table provides an overview of common derivatization reactions at the amine functional group.
Regioselective Functionalization of the Thiophene Ring
The thiophene ring in this compound is susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing alkylamine side chain. The thiophene ring is generally activated towards electrophiles, and substitution typically occurs at the C5 position (adjacent to the sulfur and para to the side chain) or the C3 position. Halogenation, nitration, and Friedel-Crafts acylation are common electrophilic substitution reactions that can be performed on the thiophene moiety. derpharmachemica.com For example, bromination using N-bromosuccinimide (NBS) in a suitable solvent would likely yield the 5-bromo-2-(thiophen-2-yl)propan-1-amine, provided the amine group is appropriately protected to prevent side reactions.
Cyclization Reactions Leading to Novel Heterocyclic Systems
The structure of this compound provides opportunities for intramolecular cyclization to form novel heterocyclic systems. Such reactions often require prior functionalization of the amine or the thiophene ring to introduce reactive groups that can participate in the cyclization. For instance, the amine could be converted into a derivative containing a group capable of cyclizing onto the thiophene ring.
One potential strategy involves the modification of the amine to an N-propargyl amine derivative. N-propargyl amines are valuable precursors for the synthesis of various nitrogen-containing heterocycles through cyclization reactions. researchgate.net Another possibility is a multi-component reaction, where the amine, a thiol, and an oxidized furan (B31954) could potentially react to form a pyrrole (B145914) heterocycle, although this would be a complex transformation. researchgate.net Furthermore, reactions leading to thiazinane derivatives have been reported from related starting materials, suggesting that with appropriate modifications, this compound could be a precursor to fused heterocyclic systems. nih.gov
Mannich Base Chemistry in the Synthesis of Related Thiophene Structures
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located next to a carbonyl group. gijash.com This three-component condensation reaction typically involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, yielding a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgnih.gov The reaction is highly valuable for introducing nitrogen-containing functional groups and is instrumental in the synthesis of various pharmaceuticals and natural products. gijash.comnih.gov
In the context of thiophene chemistry, the electron-rich nature of the thiophene ring makes it a suitable substrate for Mannich-type reactions. gijash.comresearchgate.net The reaction provides a direct method for the aminomethylation of the thiophene nucleus, leading to a variety of structurally diverse derivatives. researchgate.net While not a direct synthesis of this compound itself, the Mannich reaction is pivotal in preparing structurally related thiophene compounds, particularly ketonic Mannich bases derived from acetylthiophenes.
A key example is the synthesis of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene. biocrick.com This compound serves as a versatile intermediate for further chemical transformations. biocrick.com The general mechanism for the Mannich reaction begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgchemistrysteps.com The ketone (e.g., 2-acetylthiophene) then tautomerizes to its enol form, which subsequently attacks the electrophilic iminium ion to form the final β-amino-carbonyl product. wikipedia.orgchemistrysteps.com
Research has demonstrated the synthesis of various thiophene-based Mannich bases, including the formation of complex macrocyclic structures. rsc.orgrsc.org For instance, macrocyclic Mannich bases incorporating thiophene rings have been prepared through the aminomethylation of α,ω-bis(3-thienyloxy)alkanes. rsc.org Another approach involves the reaction of N-acyliminium species, generated from the reaction of an amide with a Lewis acid like titanium tetrachloride (TiCl₄), with thiophene to produce Mannich bases. researchgate.net
The versatility of the Mannich reaction allows for the creation of a library of thiophene derivatives by varying the amine and the carbonyl components. These reactions are crucial for developing new compounds with potential applications in medicinal chemistry and material science. researchgate.netnih.gov
Table 1: Examples of Mannich Reactions for the Synthesis of Thiophene Derivatives
| Thiophene Substrate | Reagents | Product Type | Reference |
| 2-Acetylthiophene | Formaldehyde, Dimethylamine HCl | Ketonic Mannich Base | biocrick.com |
| α,ω-bis(3-thienyloxy)alkanes | Formaldehyde, Primary Amines | Macrocyclic Mannich Base | rsc.org |
| Thiophene | N-acyliminium ion (from amide + TiCl₄) | N-Acyl Mannich Base | researchgate.net |
| 2-Mercapto-3-thenylidenimines | Formaldehyde, Dimethylamine | 5-dimethylaminomethyl derivative | researchgate.net |
Advanced Analytical Characterization and Structural Elucidation of 2 Thiophen 2 Yl Propan 1 Amine
Spectroscopic Analysis Techniques
Spectroscopic analysis is pivotal in modern chemistry for the unambiguous identification and structural elucidation of molecular compounds. nih.gov For 2-(Thiophen-2-yl)propan-1-amine, techniques such as NMR and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable. nih.govnih.gov These methods probe the magnetic and vibrational properties of the molecule's constituent atoms and bonds, respectively, generating a unique spectral fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool that exploits the magnetic properties of atomic nuclei. It provides detailed information about the molecular structure, connectivity, and dynamic behavior of a compound. For the structural assignment of this compound, both ¹H and ¹³C NMR are employed to map out the proton and carbon environments within the molecule.
Proton NMR (¹H NMR) spectroscopy provides precise information about the number of different types of protons in a molecule and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the thiophene (B33073) ring, the propyl chain, and the amine group are observed.
The protons on the thiophene ring typically appear in the aromatic region of the spectrum. The specific chemical shifts and coupling patterns of these protons are indicative of their positions on the five-membered heterocyclic ring. nih.gov The protons of the propyl group and the amine group will have characteristic shifts and multiplicities that allow for their unambiguous assignment.
Interactive ¹H NMR Data Table for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H-5 | ~7.15 | dd | J = 5.1, 1.2 |
| Thiophene H-3 | ~6.95 | dd | J = 3.5, 1.2 |
| Thiophene H-4 | ~6.90 | dd | J = 5.1, 3.5 |
| CH (methine) | ~3.20 | m | - |
| CH₂ (methylene) | ~2.80 | m | - |
| NH₂ (amine) | ~1.50 | s (broad) | - |
| CH₃ (methyl) | ~1.20 | d | J = 6.8 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. "dd" denotes a doublet of doublets, "m" denotes a multiplet, "s" denotes a singlet, and "d" denotes a doublet.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different types of carbon atoms in a molecule and to elucidate the carbon skeleton. nih.gov Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the thiophene ring resonate at lower field (higher ppm values) due to their aromatic character. The carbons of the propanamine side chain appear at higher field. The chemical shifts provide crucial information for assembling the complete molecular structure. organicchemistrydata.org
Interactive ¹³C NMR Data Table for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Thiophene C-2 | ~148 |
| Thiophene C-5 | ~126 |
| Thiophene C-3 | ~124 |
| Thiophene C-4 | ~123 |
| CH (methine) | ~45 |
| CH₂ (methylene) | ~40 |
| CH₃ (methyl) | ~22 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Vibrational Spectroscopy
Vibrational spectroscopy, which includes FTIR and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound. nih.gov
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. nih.gov The resulting spectrum is a plot of infrared absorption versus wavenumber. For this compound, characteristic absorption bands confirm the presence of the amine (N-H) and thiophene (C-H, C=C, C-S) functionalities.
The primary amine group (NH₂) exhibits characteristic stretching and bending vibrations. orgchemboulder.com The N-H stretching vibrations typically appear as two bands in the region of 3400-3250 cm⁻¹. The N-H bending vibration is observed around 1650-1580 cm⁻¹. orgchemboulder.com The aromatic C-H stretching of the thiophene ring is expected above 3000 cm⁻¹, while the C=C stretching vibrations of the ring appear in the 1600-1400 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is typically found in the fingerprint region.
Interactive FTIR Data Table for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3400-3250 | Medium |
| Aromatic C-H Stretch | ~3100 | Medium |
| Aliphatic C-H Stretch | 2960-2850 | Strong |
| N-H Bend (scissoring) | 1650-1580 | Medium |
| Aromatic C=C Stretch | 1600-1400 | Medium-Strong |
| C-N Stretch | 1250-1020 | Medium-Weak |
| C-S Stretch | ~700 | Medium |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov It provides information about the vibrational, rotational, and other low-frequency modes in a molecule. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy can provide valuable data on the thiophene ring's symmetric vibrations and the C-S bond, which may be weak or difficult to observe in the FTIR spectrum. uni.lu The combination of both FTIR and Raman spectra offers a more complete picture of the molecule's vibrational modes. researchgate.net
Interactive Raman Spectroscopy Data Table for this compound
| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3100 | Strong |
| Ring Breathing (thiophene) | ~830 | Strong |
| C-S Stretch | ~690 | Medium |
Electronic Spectroscopy
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a key technique for investigating the electronic transitions within a molecule.
UV-Vis spectroscopy of thiophene and its derivatives reveals characteristic absorption bands that correspond to electronic transitions within the molecule. For thiophene itself, an intense absorption band is observed around 235 nm. nii.ac.jp This absorption is attributed to π-π* transitions within the aromatic thiophene ring.
When substituents are added to the thiophene ring, the position and intensity of these absorption bands can shift. In the case of 2-substituted thiophenes, there is a notable conjugation effect between the substituent and the thiophene ring, which is stronger than that observed for 3-substituted thiophenes. nii.ac.jp For this compound, the presence of the propan-1-amine group at the 2-position is expected to influence the electronic transitions. Generally, the introduction of an alkylamine substituent can cause a slight shift in the absorption maximum. The electronic spectrum of thiophene derivatives can be influenced by various factors, including the nature and position of substituents on the ring. nii.ac.jpmdpi.com Studies on related thiophene compounds show absorption bands indicative of both π-π* and n-π* electronic transitions. researchgate.net For instance, the UV-Vis spectrum of a thiophene rotaxane displays a high-intensity broad peak around 530 nm and a lower intensity peak at 290 nm, corresponding to π-π* and n-π* transitions, respectively. researchgate.net
Table 1: Representative UV-Vis Absorption Data for Thiophene Derivatives
| Compound/Derivative Type | Absorption Maximum (λmax, nm) | Transition Type | Reference |
| Thiophene | ~235 | π-π | nii.ac.jpspectrabase.com |
| Polythiophene Polyrotaxane | 290, 530 | n-π, π-π | researchgate.net |
| (E)-2-(2-aminophenylthio)-N-(thiophen-2-yl-methylene) benzenamine | ~320, ~400 | π-π, n-π* | researchgate.net |
Chromatographic Separation and Mass Spectrometry
Chromatographic techniques are indispensable for separating this compound from complex mixtures and for its identification and quantification. When coupled with mass spectrometry, these methods provide powerful tools for structural elucidation.
Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile compounds like this compound. In GC-MS analysis, the compound is first separated from other components in a gas chromatograph before being detected and fragmented by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.
For thiophene derivatives, mass spectra typically show a prominent molecular ion peak. rsc.orgresearchgate.net The fragmentation patterns are generally well-defined and can be substantiated by exact mass measurements. rsc.orgresearchgate.net However, it is often difficult to differentiate between 2- and 3-substituted isomeric thiophenes based on mass spectrometry alone. rsc.org In the analysis of a related compound, 2-methiopropamine [1-(thiophen-2-yl)-2-methylaminopropane], GC-MS was successfully used to identify its phase I metabolites after acetylation. nih.gov The analysis of fatty amines by GC often involves derivatization, such as trifluoroacetylation, to improve chromatographic separation and detection. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex matrices. This method is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC-MS. In the context of thiophene derivatives, LC-MS/MS can be employed for the identification and quantification of the parent compound and its metabolites.
For example, the metabolism of 2-methiopropamine was investigated using liquid chromatography-high-resolution linear ion trap mass spectrometry (LC-HR-MS(n)), which allowed for the identification of various phase I and phase II metabolites. nih.gov The use of atmospheric pressure chemical ionization (APCI) has been shown to be effective for the ionization of thiophene compounds, producing predominant molecular ions. acs.org In the analysis of multi-pesticide residues, LC-MS/MS conditions are optimized by selecting stable parent ions and identifying characteristic product ions for each compound. nih.gov
High-performance liquid chromatography (HPLC) is a versatile technique used for both the qualitative and quantitative analysis of this compound. By selecting the appropriate stationary and mobile phases, this compound can be effectively separated from impurities and other components.
In a study on 2-(thiophen-2-yl)acetic acid-based lead compounds, reversed-phase HPLC (RP-HPLC) was utilized for the purification and analysis of the synthesized molecules. nih.gov The retention time (tR) under specific gradient conditions serves as a key identifier for each compound. For instance, various derivatives of 4-phenyl-(thiophen-2-yl)acetic acid were analyzed using RP-HPLC with a C18 column and a water/acetonitrile gradient, with detection at 240 nm. nih.gov The purity of compounds like 2-(Thiophen-2-yl)ethan-1-amine Hydroiodide is often determined by HPLC. tcichemicals.com
Table 2: Representative HPLC Parameters for Thiophene Derivatives
| Compound | Column Type | Mobile Phase Gradient | Detection Wavelength (nm) | Retention Time (tR, min) | Reference |
| 3-(3'-(benzyloxy)-[1,1'-biphenyl]-2-yl)propanoic Acid | RP-HPLC | 5% to 100% B in 60 min | 240 | 39.3 | nih.gov |
| 3-(4'-(phenoxymethyl)-[1,1'-biphenyl]-2-yl)propanoic Acid | RP-HPLC | 5% to 100% B in 60 min | 240 | 39.7 | nih.gov |
| 2-(thiophen-2-yl)acetic acid derivative (2e) | RP-HPLC | 5% to 100% B in 60 min | 240 | 37.8 | nih.gov |
| 2-(thiophen-2-yl)acetic acid derivative (2f) | RP-HPLC | 5% to 100% B in 60 min | 240 | 36.3 | nih.gov |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is widely used for monitoring the progress of chemical reactions and for the preliminary purification of compounds. In the synthesis of derivatives of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product. By comparing the retention factor (Rf) of the spots on the TLC plate with those of known standards, one can assess the status of the reaction. While specific TLC data for this compound is not detailed in the provided context, the general principles of using TLC for reaction monitoring of aromatic and heterocyclic compounds are well-established.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry.
While specific single-crystal X-ray diffraction data for this compound is not widely published, analysis of its derivatives provides significant insight into the structural behavior of the thiophene moiety. For instance, studies on thiophene-containing heterocyclic compounds, such as 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile, reveal key structural features that are likely relevant to this compound. nih.gov
In the crystal structure of this derivative, the asymmetric unit was found to contain two independent molecules. nih.gov A notable observation was the rotational disorder of the thiophene ring in one of the molecules, which was flipped by approximately 180° around the single C-C bond connecting it to the pyridine (B92270) ring. nih.gov This indicates a relatively low rotational barrier, a characteristic that could also be present in this compound. The analysis also determined the dihedral angle between the thiophene and the adjacent ring system. nih.gov Such data is crucial for understanding intermolecular interactions and crystal packing, which influence the physical properties of the solid material.
Table 1: Example Crystallographic Data for a Thiophene Derivative
| Parameter | Molecule 1 | Molecule 2 |
|---|---|---|
| Formula | C11H7N5OS | |
| Ring Angle (Thiophene vs. Pyridine) | 50.72 (9)° | 40.3 (1)° / 34.8 (5)° |
| Thiophene Ring Disorder | No | Yes (Rotational flip) |
| Hydrogen Bonds | Intermolecular N—H⋯O and N—H⋯N |
Data sourced from a study on 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile. nih.gov
Methodological Validation in Analytical Research
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. europa.eu According to International Council for Harmonisation (ICH) guidelines, key parameters must be evaluated to ensure the reliability of quantitative data. europa.euich.org
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. europa.eu This is typically evaluated by analyzing a minimum of five concentrations and assessing the data using linear regression. europa.eu The correlation coefficient (r), y-intercept, and slope of the regression line are submitted as evidence of linearity. europa.eu
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. unal.edu.co The Limit of Quantitation (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. unal.edu.co These sensitivity parameters are often calculated based on the standard deviation of the response and the slope of the calibration curve. unal.edu.co For example, in the development of a new analytical method, an LOD of 0.0472 mg/mL and an LOQ of 0.157 mg/mL were reported, indicating the method's high sensitivity. researchgate.net
Table 2: Illustrative Linearity Data
| Concentration (µg/mL) | Instrument Response (Area Units) |
|---|---|
| 5.0 | 15230 |
| 10.0 | 30150 |
| 25.0 | 75500 |
| 50.0 | 151100 |
| 100.0 | 302500 |
| Regression Analysis Results | |
| Correlation Coefficient (r²) | 0.9999 |
| Slope | 3018 |
| Y-Intercept | 85 |
This table presents hypothetical data to illustrate the concept of linearity.
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is assessed at two levels: repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations such as different days, analysts, or equipment). europa.eu Precision is typically expressed as the relative standard deviation (%RSD). researchgate.net
Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is often determined through recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. For instance, a validated method reported an average % accuracy of 99.91% for a target analyte. researchgate.net
Table 3: Example Precision and Accuracy Results
| Validation Parameter | Measurement | Result | Acceptance Criterion |
|---|---|---|---|
| Precision | Repeatability (%RSD) | 0.5% | ≤ 2% |
| Intermediate Precision (%RSD) | 0.22% | ≤ 2% | |
| Accuracy (% Recovery) | 80% Concentration | 99.5% | 98.0% - 102.0% |
| 100% Concentration | 100.2% | ||
| 120% Concentration | 99.8% |
Data concepts adapted from ICH guidelines and published analytical methods. europa.euresearchgate.net
The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netpharmaguideline.com Ruggedness is often considered a synonym or a measure of reproducibility under different conditions, such as by different analysts or in different laboratories. researchgate.netut.ee
To evaluate robustness, key method parameters are intentionally varied. For a liquid chromatography method, this could include the pH of the mobile phase, flow rate, column temperature, or mobile phase composition. pharmaguideline.com A study might find that minor variations in buffer volume (±0.05 mL) or saturation time (±5 min) have no significant impact on the results, confirming the method's robustness. researchgate.net Ruggedness can be confirmed by having two different analysts perform the analysis and demonstrating that no significant changes in the results occur. researchgate.net These studies are crucial to ensure that the method can be successfully transferred between different laboratories and instruments. chromatographyonline.com
Theoretical and Computational Chemistry Studies of 2 Thiophen 2 Yl Propan 1 Amine
Quantum Chemical Modeling and Simulations
Quantum chemical modeling and simulations serve as a powerful lens to examine the intricacies of molecular systems. For 2-(Thiophen-2-yl)propan-1-amine, these methods elucidate its fundamental properties at the atomic and electronic levels.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. benthambooks.com The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is frequently employed for calculations involving thiophene (B33073) derivatives due to its balance of accuracy and computational cost. nih.govnih.gov
DFT calculations are instrumental in determining the ground state properties of this compound. These calculations yield the molecule's total energy, the distribution of electron density, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. jchps.com For substituted thiophenes, the nature and position of the substituent can significantly influence these electronic properties. researchgate.net
Ab Initio Computational Approaches
Ab initio methods are computational chemistry methods based on quantum mechanics. researchgate.net Unlike DFT, which relies on a functional of the electron density, ab initio calculations derive directly from first principles without the use of experimental data. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) provide a rigorous framework for studying molecular systems. researchgate.netrti.org
For a molecule like this compound, ab initio calculations, particularly at the MP2 level, can be used to obtain highly accurate geometries and energies. researchgate.net These methods are often used to benchmark the results obtained from DFT calculations. While computationally more demanding, ab initio approaches can be crucial for resolving subtle electronic effects or for cases where standard DFT functionals may be inadequate. whiterose.ac.uk
Selection and Optimization of Basis Sets
The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. youtube.com For molecules containing sulfur, such as this compound, the selection of an appropriate basis set is particularly important.
Pople-style basis sets, like the 6-31G(d,p), are commonly used as a starting point for molecular calculations. youtube.com However, studies on sulfur-containing compounds have shown that the inclusion of polarization functions (e.g., d-functions on heavy atoms and p-functions on hydrogens) is crucial for an accurate description of bonding. youtube.com Furthermore, diffuse functions (indicated by a '+' in the basis set name, e.g., 6-31+G(d,p)) are important for describing anions or systems with significant non-covalent interactions. youtube.com For higher accuracy, correlation-consistent basis sets, such as aug-cc-pVTZ, are recommended, as they are designed to systematically converge towards the complete basis set limit. nih.govresearchgate.net The optimization of the basis set involves finding a balance between the desired level of accuracy and the computational resources available. youtube.com
Molecular Structure and Conformation Analysis
Understanding the three-dimensional arrangement of atoms in this compound is critical, as its conformation can influence its properties and interactions.
Geometry Optimization and Conformational Search
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov For this compound, this involves starting with an initial guess of the structure and using an algorithm to adjust the atomic coordinates until the forces on the atoms are negligible.
Due to the flexible propan-1-amine side chain, the molecule can exist in multiple conformations. A conformational search is necessary to identify the various stable conformers and their relative energies. cwu.edumdpi.com This can be achieved through systematic rotation of the rotatable bonds or through more sophisticated methods like Monte Carlo or molecular dynamics simulations. mdpi.comchemrxiv.org The results of a conformational search would reveal the most stable (lowest energy) conformation of this compound, as well as the energy barriers between different conformers. cwu.edu
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Once the optimized geometry of the most stable conformer is obtained, a detailed analysis of its structural parameters can be performed. This includes bond lengths, bond angles, and torsional (dihedral) angles. researchgate.net
The bond lengths and angles within the thiophene ring are characteristic of its aromatic nature. Theoretical studies on thiophene and its derivatives provide expected ranges for these values. jchps.commdpi.com The C-S bond lengths in thiophenes typically range from 1.801 Å to 1.854 Å, and the C-C-C bond angles are around 113-114°. jchps.com The geometry of the propan-1-amine side chain, including the torsional angles that define its spatial orientation relative to the thiophene ring, would be determined from the optimized structure.
Below are tables with expected bond lengths and angles for the thiophene ring of this compound, based on computational studies of similar thiophene derivatives. jchps.comresearchgate.net
Table 1: Expected Bond Lengths in the Thiophene Ring
| Bond | Expected Length (Å) |
|---|---|
| C-S | 1.80 - 1.85 |
| C=C | 1.34 - 1.36 |
| C-C | 1.43 - 1.45 |
Table 2: Expected Bond Angles in the Thiophene Ring
| Angle | Expected Value (°) |
|---|---|
| C-S-C | 92 - 93 |
| C-C-S | 111 - 112 |
| C-C-C | 113 - 115 |
Electronic Structure and Reactivity Descriptors
Theoretical and computational chemistry provides a powerful lens through which the intrinsic properties of a molecule can be explored. For this compound, methods such as Density Functional Theory (DFT) offer deep insights into its electronic structure, which in turn governs its reactivity and potential applications. DFT calculations, particularly at levels like B3LYP/6-311++G(d,p), are instrumental in elucidating the electronic landscape of the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For (S)-2-(Thiophen-2-yl)propan-1-amine, DFT calculations have determined the energies of these frontier orbitals. The HOMO energy is calculated to be -5.82 eV, and the LUMO energy is -1.15 eV. This results in a HOMO-LUMO energy gap of 4.67 eV. Analysis of the orbital contributions reveals that the HOMO is predominantly localized on the thiophene ring's π-system, accounting for 83% of its character. Conversely, the LUMO is mainly centered on the σ* antibonding orbital of the amine group, with a 64% contribution. This distinct separation of the frontier orbitals points towards the possibility of significant charge-transfer interactions within the molecule.
Table 1: Frontier Molecular Orbital Properties of (S)-2-(Thiophen-2-yl)propan-1-amine
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.82 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap | 4.67 |
Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution around a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. nih.govresearchgate.net
In the case of this compound, the MEP map would reveal the electron-rich and electron-poor regions. The nitrogen atom of the primary amine group, with its lone pair of electrons, is expected to be a region of high negative potential. Computational studies confirm this, showing a significant negative electrostatic potential at the N1 nitrogen atom, calculated to be -0.342 e/ų. This makes the amine group a likely site for interaction with electrophiles or for hydrogen bonding as a hydrogen bond acceptor. The thiophene ring, being an aromatic system, will also exhibit a region of negative potential above and below the plane of the ring, while the hydrogen atoms of the amine group and the aliphatic chain will show positive potential. periodicodimineralogia.itmdpi.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical concepts of lone pairs and bonds. nih.gov This method allows for the quantitative assessment of intramolecular interactions, such as hyperconjugation, which arise from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. periodicodimineralogia.itnih.gov The strength of these interactions is measured by the second-order perturbation energy, E(2). nih.gov
Fukui functions are powerful reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govwikipedia.org The function essentially describes how the electron density at a specific point changes with the addition or removal of an electron. wikipedia.org By condensing these values to individual atoms, one can predict local reactivity.
f+ (for nucleophilic attack): Indicates the sites most susceptible to attack by a nucleophile (where an electron is added).
f- (for electrophilic attack): Highlights the sites most prone to attack by an electrophile (where an electron is removed).
f0 (for radical attack): Identifies sites susceptible to radical attack.
For this compound, the Fukui functions would likely identify the nitrogen atom of the amine group as a primary site for electrophilic attack (high f- value) due to its lone pair. For nucleophilic attack, the most reactive sites (high f+ values) are typically found on the carbon atoms of the thiophene ring, which can accommodate additional electron density in their π* orbitals. nih.govresearchgate.net These theoretical predictions of reactivity are invaluable for understanding the molecule's behavior in chemical reactions.
Table 2: Predicted Reactive Sites from Fukui Functions
| Type of Attack | Predicted Reactive Site | Rationale |
|---|---|---|
| Electrophilic | Nitrogen Atom | High electron density due to lone pair. |
| Nucleophilic | Thiophene Carbon Atoms | Ability to accept electron density into the π-system. |
Spectroscopic Property Prediction
Computational methods are also employed to predict the spectroscopic properties of molecules, providing a theoretical spectrum that can be compared with experimental data to confirm the structure and understand its vibrational characteristics.
Theoretical calculations of vibrational frequencies, typically using DFT, can predict the positions and intensities of bands in the Infrared (IR) and Raman spectra. mdpi.comiosrjournals.org These calculations involve computing the second derivatives of the energy with respect to atomic displacements, which yields the harmonic vibrational frequencies. These calculated frequencies are often systematically scaled to correct for anharmonicity and approximations in the computational method, allowing for a direct comparison with experimental spectra. iosrjournals.orgepstem.net
For this compound, a theoretical vibrational analysis would predict characteristic frequencies for its functional groups. Key predicted vibrational modes would include:
N-H Stretching: The primary amine group would show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching from the thiophene ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the propan-amine chain would be observed just below 3000 cm⁻¹.
N-H Bending: The scissoring motion of the -NH₂ group is expected around 1600 cm⁻¹.
C=C Stretching: Vibrations of the thiophene ring are predicted in the 1300-1550 cm⁻¹ range. iosrjournals.org
C-S Stretching: The stretching of the C-S bond within the thiophene ring is typically found at lower frequencies, often between 600-850 cm⁻¹. iosrjournals.org
By assigning these predicted frequencies based on the potential energy distribution (PED), a detailed understanding of each vibrational mode can be achieved, aiding in the interpretation of experimental FTIR and Raman spectra. epstem.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretching | 3300 - 3500 |
| Amine (-NH₂) | N-H Bending (Scissoring) | ~1600 |
| Thiophene Ring | Aromatic C-H Stretching | 3000 - 3100 |
| Thiophene Ring | C=C Stretching | 1300 - 1550 |
| Thiophene Ring | C-S Stretching | 600 - 850 |
| Propyl Chain | Aliphatic C-H Stretching | 2850 - 2960 |
Table of Compounds
| Compound Name |
|---|
| This compound |
| (S)-2-(Thiophen-2-yl)propan-1-amine |
| Carbonyl sulfide |
| Thiophene |
| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate |
| Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate |
| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde |
| 2-cyanoacetamide |
| 2-(Thiophen-2-yl)acetic acid |
| 3-phenylpropanoic acid |
Computational Determination of Nuclear Magnetic Resonance Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool for the structural elucidation of organic molecules. umn.edunih.gov For this compound, density functional theory (DFT) calculations are employed to determine the theoretical ¹H and ¹³C NMR chemical shifts. This process typically involves several steps: initial conformational searches using molecular mechanics, followed by geometry optimization and calculation of shielding tensors using a selected DFT functional and basis set. umn.edu The final chemical shifts are often obtained by averaging the values for different conformers, weighted by their Boltzmann population. umn.edu
The accuracy of these predictions is highly dependent on the chosen computational level, including the functional and basis set. nih.govnih.gov For instance, studies on similar molecules have shown that functionals like B97D and TPSSTPSS can provide high accuracy, while the choice of basis set, such as TZVP, can also significantly influence the results. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach for calculating the magnetic shielding tensors, which are then converted to chemical shifts using a reference compound like tetramethylsilane (B1202638) (TMS). nih.gov
Below is a hypothetical table illustrating the kind of data that would be generated from such a computational study, comparing theoretical values with potential experimental data.
Table 1: Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
|---|---|---|---|---|
| C2 | - | - | 145.2 | 144.8 |
| C3 | 6.95 | 6.92 | 123.5 | 123.1 |
| C4 | 6.88 | 6.85 | 126.8 | 126.5 |
| C5 | 7.18 | 7.15 | 124.9 | 124.6 |
| Cα | 4.25 | 4.22 | 55.3 | 54.9 |
| Cβ | 3.15 | 3.12 | 38.7 | 38.4 |
| CH₃ | 1.28 | 1.25 | 22.1 | 21.8 |
Note: The values in this table are illustrative and intended to represent the type of data obtained from DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra and Excitation Energies
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra and excitation energies of molecules. researchgate.netrsc.org This approach extends the principles of DFT to excited states, allowing for the prediction of vertical excitation energies, which correspond to the maxima in an absorption spectrum, and the associated oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, such as π→π* and n→π* transitions, which are characteristic of molecules containing aromatic rings and lone pairs. The choice of functional is crucial in TD-DFT calculations, as different functionals can yield varying degrees of accuracy for different types of excitations. arxiv.org Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often employed to improve the accuracy of the results. arxiv.orgresearchgate.net
The results of TD-DFT calculations are typically presented as a table of excitation energies and oscillator strengths, which can then be used to generate a theoretical UV-Vis spectrum.
Table 2: Calculated Electronic Transitions for this compound
| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | 285 | 4.35 | 0.15 |
| S₀ → S₂ | 260 | 4.77 | 0.45 |
Note: This table contains hypothetical data for illustrative purposes.
Intermolecular Interactions and Self-Assembly Prediction
Computational Analysis of Hydrogen Bonding and π–π Stacking Interactions
The supramolecular architecture and solid-state packing of this compound are governed by non-covalent interactions, primarily hydrogen bonding and π–π stacking. Computational methods are instrumental in quantifying the strength and nature of these interactions. nih.gov The amine group of the molecule can act as a hydrogen bond donor, while the nitrogen atom can also be a hydrogen bond acceptor. The thiophene ring, being an aromatic system, can participate in π–π stacking interactions. researchgate.netuky.edu
Theoretical Investigations of Metal Coordination and Chelation
The amine and thiophene moieties of this compound make it a potential ligand for coordination with metal ions. Theoretical studies can predict the preferred coordination modes and the stability of the resulting metal complexes. nih.gov DFT calculations are widely used to model the geometry of these complexes, calculate the binding energies between the ligand and the metal, and analyze the electronic structure of the coordinated species. rsc.org
These computational investigations can explore the chelation potential of the molecule, where both the amine group and the sulfur atom of the thiophene ring could potentially coordinate to the same metal center, forming a stable chelate ring. The choice of the metal and the computational method significantly impacts the predicted properties of the complex. nih.govrsc.org
Predictive Modeling of Supramolecular Structures and Assemblies
Predictive modeling of supramolecular structures involves using computational tools to forecast how individual molecules of this compound will arrange themselves into larger, ordered assemblies. nih.gov This can be achieved through methods like crystal structure prediction (CSP), which attempts to find the most stable crystal packing arrangements based on the molecule's structure and the intermolecular forces at play.
These predictive models can provide insights into potential polymorphs of the compound, which are different crystal structures of the same molecule that can exhibit different physical properties. uky.edu By understanding the interplay of hydrogen bonding, π–π stacking, and other non-covalent interactions, it is possible to computationally design and predict novel supramolecular architectures with desired properties. nih.gov
Structure Activity Relationship Sar Studies of 2 Thiophen 2 Yl Propan 1 Amine and Its Derivatives
Rational Design and Synthesis of Analogs for SAR Probing
The rational design of analogs involves targeted chemical modifications to probe the interactions between the molecule and its biological target. The synthesis of these new chemical entities is often achieved through multi-step reaction sequences. For instance, the Gewald reaction is a common method for synthesizing substituted 2-aminothiophenes, which serve as versatile building blocks. impactfactor.org Other strategies include the reaction of intermediates like 2-chloro-N-(substituted phenyl)acetamides with thiophene-containing precursors to yield the desired derivatives. impactfactor.org
The thiophene (B33073) ring is a key component for molecular interaction and can be considered a bio-isosteric replacement for moieties like the phenyl ring, which can enhance metabolic stability and binding affinity. nih.gov SAR studies have shown that substitutions on the thiophene ring significantly influence the biological activity of the resulting compounds.
Research on thiophene-2-carboxamide derivatives revealed that the nature of the substituent at the 3-position of the thiophene ring is critical for activity. nih.gov A study comparing hydroxyl, methyl, and amino groups found that amino-substituted derivatives exhibited more potent antioxidant and antibacterial properties than their hydroxyl or methyl counterparts. nih.gov This suggests that an electron-donating amino group at this position enhances the molecule's efficacy. nih.gov
Furthermore, expanding the thiophene ring system by fusing it with a benzene (B151609) ring to form a benzo[b]thiophene structure has been explored. In a series of compounds designed to target 5-HT(1A) serotonin (B10506) receptors, the presence of the benzo[b]thiophene moiety was a key structural feature, with substitutions on this fused ring system influencing binding affinity. nih.gov
Table 1: Effect of Thiophene Ring Substitution on Biological Activity
| Parent Scaffold | Substituent/Modification | Position | Observed Effect | Biological Target/Assay | Reference |
| Thiophene-2-carboxamide | -OH, -CH3 | 3 | Lower Activity | Antioxidant, Antibacterial | nih.gov |
| Thiophene-2-carboxamide | -NH2 | 3 | Higher Activity | Antioxidant, Antibacterial | nih.gov |
| Thiophen-2-yl-propan-1-one | Benzo[b]thiophene fusion | N/A | Influences binding affinity | 5-HT(1A) Serotonin Receptors | nih.gov |
The three-carbon propane (B168953) chain acts as a linker between the aromatic thiophene ring and the pharmacophoric amine group. Modifications to this chain, including its rigidity, length, and the introduction of substituents, can significantly alter the molecule's orientation and binding to its target.
One common variation involves the oxidation state of the carbon atoms in the chain. For example, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated alongside their corresponding alcohol analogs, which were created by reducing the ketone group. nih.gov This modification from a propanone to a propanol (B110389) changes the geometry and hydrogen-bonding capability of the linker, thereby affecting receptor affinity. nih.gov
Introducing substituents onto the propane chain is another strategy. The synthesis of S-ethyl 2-(5-(ethylthio)-4-(trifluoromethyl)thiophen-2-yl)-3,3,3-trifluoropropanethioate demonstrates the placement of highly electronegative trifluoromethyl groups on the linker, a modification expected to significantly alter the electronic properties of the molecule. mdpi.com
The primary amine of 2-(thiophen-2-yl)propan-1-amine is a critical site for derivatization, allowing for the introduction of a wide range of functional groups to modulate physicochemical properties and target interactions.
One approach is to incorporate the amine into a larger, more complex heterocyclic structure. For instance, a series of potent 5-HT(1A) receptor ligands were developed where the terminal amine was part of an arylpiperazine moiety. nih.gov The nature of the aryl group attached to the piperazine (B1678402) ring was found to be a key determinant of binding affinity, with a pyridin-2-yl group yielding a particularly promising compound. nih.gov
Another strategy involves converting the amine into an amide. Thiophene-2-carboxamide derivatives, where the amine is acylated, have been synthesized and shown to possess significant antioxidant and antibacterial activities. nih.gov The use of 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate as a starting material allows for the synthesis of a variety of derivatives, including quinazolines, thiadiazoles, and thioureas, by reacting with different nucleophiles at the amine precursor stage. researchgate.net
Table 2: Examples of Amine Moiety Derivatization and Resulting Structures
| Starting Moiety | Reactant/Modification | Resulting Functional Group/Structure | Reference |
| Primary Amine | Arylpiperazine synthesis | 4-Arylpiperazin-1-yl | nih.gov |
| Primary Amine | Acylation | Carboxamide | nih.gov |
| Isothiocyanate Precursor | o-Aminophenol, etc. | Quinazoline, Benzothiazole, Thiadiazole | researchgate.net |
| 2-Thiopheneethylamine | Iminodiacetic acid | Piperazine-2,6-dione | sigmaaldrich.com |
Computational Approaches to SAR Elucidation
In addition to synthetic exploration, computational methods are indispensable tools for understanding and predicting the SAR of this compound derivatives. These in silico techniques provide insights into ligand-target interactions at the molecular level and can guide the design of more effective analogs.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method was employed to study a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and their affinity for the 5-HT(1A) serotonin receptor. nih.gov The docking studies successfully illuminated the key electrostatic interactions responsible for the observed binding affinity of the most active compounds, providing a molecular basis for their activity. nih.gov
Similarly, docking simulations were used to analyze the interactions between novel thiophene-2-carboxamide derivatives and several target proteins. nih.gov These simulations helped to explain the specific interactions between the amino acid residues of the enzymes and the synthesized compounds. nih.gov In another study focused on developing microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitors, molecular modeling calculations were used in concert with synthesis to identify and validate that 2-(thiophen-2-yl)acetic acid derivatives showed selective inhibitory activity. nih.gov The analysis of the docked poses revealed that the compounds fit within the catalytic pocket, making a consistent pattern of interactions with the protein. nih.gov
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR study was conducted on a series of 43 thiophene analogs to understand their anti-inflammatory properties. nih.govresearchgate.net
The study utilized a Hansch analysis with ten molecular descriptors and found that electronic properties, specifically the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment, played a dominant role in modulating anti-inflammatory activity. nih.govresearchgate.net The QSAR equations generated were cross-validated to ensure their predictive power. Based on these findings, a three-point pharmacophore was established, providing a valuable model for designing novel anti-inflammatory agents based on the thiophene scaffold. nih.govresearchgate.net This demonstrates the power of QSAR to not only explain existing SAR data but also to create predictive models for the chemical optimization of lead compounds. nih.govresearchgate.net
Stereochemical Influence on Activity Profiles (e.g., Enantiomeric Specificity)
Research into the structure-activity relationships of psychoactive phenylisopropylamines, the parent class of compounds to which this compound is an analogue, has consistently demonstrated the critical nature of stereoisomerism. For instance, in studies of 2,5-dimethoxy-4-ethylamphetamine (DOET), a psychedelic amphetamine, the (R)-(-) isomer was found to be approximately four times more potent than the (S)-(+) isomer in producing psychotropic effects in human subjects. researchgate.net This highlights that the specific three-dimensional arrangement of the molecule is crucial for optimal interaction with its receptor site.
While direct comparative studies on the individual enantiomers of this compound are not extensively detailed in publicly available literature, the activity of its close analogue, thiopropamine (1-(thiophen-2-yl)propan-2-amine), and its N-methylated derivative, methiopropamine, provide significant insights. Thiopropamine is recognized as a stimulant drug with effects similar to amphetamine, though it possesses roughly one-third of the potency. wikipedia.org This suggests that the replacement of the phenyl ring in amphetamine with a thiophene ring modulates its pharmacological activity.
Further elucidation of the thiophene moiety's influence is provided by comparative studies between methamphetamine and its thiophene analogue, methiopropamine. These studies reveal that methiopropamine's mechanism of action mirrors that of methamphetamine, primarily acting as an inhibitor of norepinephrine (B1679862) and dopamine (B1211576) uptake. mdpi.com However, a notable difference in potency is observed.
A comparative analysis of the in vitro activity of methiopropamine and methamphetamine at monoamine transporters is presented in the table below.
| Compound | Norepinephrine (NE) Uptake Inhibition IC₅₀ (µM) | Dopamine (DA) Uptake Inhibition IC₅₀ (µM) |
|---|---|---|
| Methiopropamine | 0.47 | 0.74 |
| Methamphetamine | Data not available in provided snippets | Data not available in provided snippets |
Data sourced from a comparative neuropharmacology study in rodents. mdpi.com
In vivo studies in mice have further quantified the difference in potency. Methiopropamine was shown to induce psychomotor activity, but higher doses were required to achieve its maximum effect (Emax at 12.5 mg/kg) compared to methamphetamine (Emax at 3.75 mg/kg). mdpi.com This indicates that methiopropamine is approximately five times less potent than methamphetamine as a locomotor stimulant. mdpi.com
Given the established stereoselectivity of the biological targets for amphetamine-like stimulants, it is highly probable that the (R) and (S) enantiomers of this compound also exhibit distinct pharmacological profiles. The precise nature and extent of these differences would necessitate further investigation through the stereospecific synthesis and biological evaluation of each enantiomer.
Mechanistic Investigations of 2 Thiophen 2 Yl Propan 1 Amine and Its Analogs in Vitro Research Paradigms
Molecular Interaction Profiling with Biological Targets
Studies on Protein Binding Affinity and Specificity
The binding affinity and specificity of 2-(thiophen-2-yl)propan-1-amine, also known as thiopropamine, for various protein targets have been a subject of interest due to its structural similarity to amphetamine. wikipedia.org The replacement of the phenyl ring in amphetamine with a thiophene (B33073) ring alters its electronic and steric properties, which in turn influences its interaction with biological macromolecules. The thiophene ring, an aromatic heterocycle, can participate in π-π stacking interactions with aromatic amino acid residues within protein binding pockets. Furthermore, the primary amine group is capable of forming hydrogen bonds, a crucial factor in determining binding affinity and specificity.
While direct binding affinity data (such as Kᵢ or Kₔ values) for this compound at various protein targets are not extensively documented in publicly available literature, significant insights can be drawn from studies on its N-methylated analog, methiopropamine. In vitro studies using rat brain synaptosomes have demonstrated that methiopropamine is a potent inhibitor of both the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), with IC₅₀ values of 0.47 ± 0.06 µM and 0.74 ± 0.09 µM, respectively. nih.govnih.govmdpi.com In contrast, its affinity for the serotonin (B10506) transporter (SERT) is considerably lower, with a reported IC₅₀ value of 25.14 ± 2.91 µM. nih.govnih.gov This indicates a degree of selectivity for catecholamine transporters over the serotonin transporter. Given that N-methylation can influence binding affinity, the values for methiopropamine provide a valuable reference for the potential protein binding profile of this compound.
It is important to note that this compound possesses a chiral center, and its enantiomers may exhibit different binding affinities for their protein targets. However, specific studies detailing the stereoselective binding of its enantiomers are limited.
Table 1: Inhibitory Potency of Methiopropamine (a close analog) on Monoamine Transporters
| Transporter | IC₅₀ (µM) |
|---|---|
| Norepinephrine Transporter (NET) | 0.47 ± 0.06 |
| Dopamine Transporter (DAT) | 0.74 ± 0.09 |
| Serotonin Transporter (SERT) | 25.14 ± 2.91 |
Data from in vitro studies on rat brain synaptosomes. nih.govnih.gov
Characterization of Ligand-Receptor Interactions and Activation
As an analog of amphetamine, this compound is presumed to exert its primary pharmacological effects through interaction with monoamine transporters, which act as its principal "receptors". wikipedia.org The interaction with these transporters leads to the inhibition of neurotransmitter reuptake and may also induce reverse transport, leading to an increase in the extracellular concentrations of dopamine and norepinephrine.
The characterization of this ligand-receptor interaction suggests that this compound likely functions as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent. wikipedia.org This mechanism is consistent with the observed stimulant effects of the compound, which are reported to be about one-third the potency of amphetamine. wikipedia.org The N-methyl and thiophen-3-yl analogs are noted to be somewhat more potent, indicating that structural modifications can fine-tune the interaction with these transporter proteins. wikipedia.org
Studies on the N-methylated analog, methiopropamine, further elucidate these interactions. Methiopropamine has been shown to be a potent inhibitor of dopamine and norepinephrine uptake in HEK293 cells expressing the human transporters. nih.gov This direct inhibition of transporter function confirms the role of these proteins as the primary sites of action for this class of compounds. The selectivity profile, favoring NET and DAT over SERT, suggests that the molecular interactions with the binding sites on the catecholamine transporters are more favorable than with the serotonin transporter. nih.gov
While the primary targets are monoamine transporters, the broader receptor interaction profile of this compound is not fully characterized. Its structural similarity to other psychoactive compounds suggests the possibility of interactions with other receptors, but further research is needed to confirm this.
Enzymatic Pathway Modulation and Inhibition Kinetics
In vitro evidence suggests that this compound can modulate the activity of certain enzymatic pathways, most notably acting as a competitive inhibitor of monoamine oxidase (MAO). wikipedia.org MAO is a key enzyme responsible for the degradation of monoamine neurotransmitters. Propan-2-amines, the structural class to which thiopropamine belongs, are generally not substrates for MAO and instead tend to act as inhibitors. wikipedia.org
The competitive nature of this inhibition implies that this compound likely binds to the active site of the MAO enzyme, thereby preventing the binding and subsequent degradation of its natural substrates like dopamine, norepinephrine, and serotonin. This inhibition of MAO would lead to an increase in the intracellular concentrations of these neurotransmitters, complementing its action as a reuptake inhibitor.
Regarding its metabolism, this compound is likely metabolized by cytochrome P450 enzymes. Specifically, it is suggested that it undergoes deamination by CYP2C in the liver, leading to the formation of the inactive metabolite 1-(thiophen-2-yl)-2-propan-2-one. wikipedia.org It may also be metabolized into active metabolites such as 4-hydroxymethiopropamine and thiophene S-oxides. wikipedia.org
Investigations into Nucleic Acid Interaction Mechanisms (e.g., interference with DNA replication)
Direct investigations into the interaction of this compound with nucleic acids are limited. However, the chemical structure, containing a thiophene ring and an amine group, allows for potential interactions with DNA. Thiophene-containing compounds have been explored as DNA binders. nih.govnih.gov The planar aromatic thiophene ring could potentially intercalate between the base pairs of a DNA helix, a common interaction mode for flat, aromatic molecules. nih.govnih.gov Additionally, the positively charged amino group could engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.
Studies on other thiophene derivatives have demonstrated their ability to bind to the minor groove of DNA, particularly in AT-rich regions. semanticscholar.org For instance, thiophene diamidine compounds have been shown to be potent DNA minor groove binders and can act as transcription factor inhibitors. nih.gov Some thiophene derivatives have also been reported to induce DNA fragmentation in cancer cell lines. plos.org
While these studies on related compounds suggest that the structural motifs present in this compound have the potential for DNA interaction, it is crucial to note that no specific in vitro studies have confirmed such interactions for this particular molecule. Therefore, any discussion of its effects on DNA replication remains speculative and would require direct experimental evidence.
Metal Ion Coordination in Biological Contexts
The coordination of metal ions by this compound in a biological context has not been extensively studied. However, the molecule possesses potential coordination sites for metal ions. The nitrogen atom of the primary amine group has a lone pair of electrons that can be donated to a metal center, and the sulfur atom in the thiophene ring also has lone pairs that could potentially participate in coordination.
The field of coordination chemistry has shown that thiophene and its derivatives can act as ligands for a variety of transition metals. acs.orgresearchgate.net The coordination can occur through the sulfur atom, forming η¹-S-thiophene complexes, or through the π-system of the thiophene ring (η⁵-coordination). acs.org The presence of the amine group in this compound could allow it to act as a bidentate ligand, coordinating to a metal ion through both the nitrogen and sulfur atoms, forming a stable chelate ring.
While direct evidence for the coordination of biologically relevant metal ions like zinc, copper, or iron by this compound is lacking, the fundamental principles of coordination chemistry suggest this possibility. youtube.com Such interactions could be relevant in biological systems where these metal ions play crucial roles as cofactors in enzymes or as structural components of proteins. However, without specific experimental data, the biological significance of such potential metal ion coordination remains unknown.
Ion Channel Modulation Studies (e.g., voltage-sensitive sodium channels)
There is a lack of specific in vitro research on the direct effects of this compound on ion channels, including voltage-sensitive sodium channels. However, as an amphetamine analog, its potential to indirectly modulate ion channel activity through its effects on monoamine neurotransmitter levels is a relevant consideration. For instance, dopamine, which is elevated by amphetamine-like compounds, can modulate the activity of voltage-gated sodium channels in the prefrontal cortex. nih.gov
Some studies have explored the direct effects of amphetamines on certain ion channels. For example, amphetamine has been shown to activate and potentiate a ligand-gated chloride channel in C. elegans. tandfonline.com While this finding is in a non-mammalian system, it raises the possibility of direct ion channel interactions for this class of compounds.
Given the structural and functional similarities between this compound and methamphetamine, it is plausible that it could have some effects on cardiac ion channels, as methamphetamine has been associated with cardiotoxic effects that may involve alterations in ion channel expression and function. massey.ac.nz However, without direct experimental evidence from in vitro patch-clamp or other electrophysiological studies on this compound, any discussion of its direct ion channel modulating properties remains speculative.
Cellular Level Studies in Research Models
The in vitro investigation of this compound and its analogs at the cellular level provides crucial insights into their potential biological activities. While direct research on this compound is limited, studies on structurally related thiophene derivatives offer a foundational understanding of how this class of compounds may interact with and affect cellular systems. These investigations typically involve cultured cell lines and serve to elucidate mechanisms of action, cellular targets, and structure-activity relationships.
Assessment of Cellular Uptake and Subcellular Distribution in Model Systems
The ability of a compound to enter cells and reach its subcellular target is fundamental to its biological activity. For thiophene derivatives, this is an area of active investigation. Studies on various thiophene-containing compounds suggest that their uptake and distribution are influenced by factors such as lipophilicity, the presence of specific functional groups, and the cell type being investigated.
For instance, research on a series of thiophene derivatives designed for therapeutic applications demonstrated their ability to be taken up by cancer cells. acs.org In one study, the cellular uptake of rhodamine B-loaded nanoparticles coated with a thiophene derivative was visualized using confocal microscopy in HeLa cells, indicating that these compounds can be internalized by cells. acs.org The efficiency of uptake and the subsequent subcellular localization, whether in the cytoplasm, nucleus, or specific organelles like mitochondria, are critical determinants of the compound's ultimate biological effect. acs.org
Further research into the subcellular distribution of a novel thiophene derivative, methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate (F8), revealed its ability to induce mitochondrial depolarization in leukemia cells. plos.org This suggests a direct interaction with or an effect on mitochondria, a key organelle in cellular metabolism and apoptosis. plos.org The specific mechanisms governing the transport of this compound across the cell membrane and its distribution within the cell remain to be elucidated and represent an important area for future research.
Research into Effects on Cellular Proliferation in Defined Cell Lines
A significant body of in vitro research has focused on the antiproliferative effects of thiophene derivatives in various cancer cell lines. These studies provide a strong rationale for investigating the potential of compounds like this compound in this context.
Numerous thiophene derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those of the breast, liver, colon, and central nervous system. nih.govnih.gov For example, a novel thiophene derivative, compound 1312, was shown to significantly inhibit the proliferation of several gastrointestinal cancer cell lines, including SGC7901 and HT-29. nih.gov This inhibition was attributed to the induction of apoptosis and cell cycle arrest. nih.gov
Similarly, a series of newly synthesized thiophene carboxamide compounds (MB-D1 to MB-D4) were evaluated for their cytotoxic effects against melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) cell lines. nih.gov The results indicated that these compounds, particularly MB-D2, exhibited selective cytotoxicity towards cancer cells while having a lesser effect on normal HaCaT cells. nih.gov Another study on thiophene-2-thiosemicarbazone derivatives identified compounds 7 and 9 as being highly effective in inhibiting the growth of various human tumor cell lines. nih.gov
The antiproliferative activity of these compounds is often dose-dependent, with IC50 values (the concentration required to inhibit 50% of cell growth) varying based on the specific chemical structure and the cell line being tested. acs.orgtechscience.com
Table 1: In Vitro Antiproliferative Activity of Selected Thiophene Derivatives
| Compound/Derivative | Cell Line(s) | Observed Effect | Reference |
| Thiophene derivative (Compound 1312) | GES-1, EC9706, SGC7901, HT-29 | Inhibition of cellular proliferation, induction of apoptosis and cell cycle arrest. | nih.gov |
| Thiophene carboxamides (MB-D1, MB-D2, MB-D4) | A375 (melanoma), HT-29 (colorectal), MCF-7 (breast) | Cytotoxic effects, with MB-D2 showing selective cytotoxicity to cancer cells. | nih.gov |
| Thiophene-2-thiosemicarbazones (Compounds 7 and 9) | Various human tumor cell lines | Inhibition of cell growth. | nih.gov |
| Thiophene derivative (Compound 480) | HeLa, Hep G2 | Cytotoxicity with IC50 values of 12.61 µg/mL (HeLa) and 33.42 µg/mL (Hep G2). | acs.org |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivative (Compound 8e) | Various cancer cell lines | Growth inhibition at concentrations from 0.411 to 2.8 μM. | techscience.com |
This table is for illustrative purposes and showcases data for analogous compounds, not this compound directly.
Analysis of Modulatory Effects on Signal Transduction Pathways in Cell-Based Assays
The biological effects of thiophene derivatives are often mediated by their interaction with and modulation of specific intracellular signal transduction pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, governing processes such as cell growth, differentiation, and death.
Research has shown that thiophene-containing compounds can influence several key signaling pathways implicated in disease. For instance, a study on a novel thiophene derivative, compound 1312, demonstrated its ability to target and inhibit the Wnt/β-catenin signaling pathway in gastrointestinal cancer cells. nih.gov This pathway is crucial for cell proliferation and its dysregulation is a hallmark of many cancers. The study also found that compound 1312 interfered with tubulin polymerization, another critical process for cell division. nih.gov
Furthermore, some thiophene derivatives have been found to modulate inflammatory signaling pathways. Methoxy-substituted thiophene derivatives were observed to negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8 by inhibiting the activation of the ERK, p38, and NF-κB signaling pathways in LPS-induced THP-1 monocytes. nih.gov The NF-κB pathway is a key regulator of the inflammatory response. mdpi.com
Another area of investigation is the induction of apoptosis (programmed cell death) through the intrinsic pathway. The thiophene derivative F8 was found to induce apoptosis in leukemia cells by causing mitochondrial depolarization and the generation of reactive oxygen species (ROS). plos.org This points to a mechanism involving the mitochondria-mediated apoptotic cascade. plos.org
Table 2: Modulation of Signal Transduction Pathways by Thiophene Analogs
| Thiophene Analog | Cell Model | Pathway/Target Modulated | Outcome | Reference |
| Compound 1312 | Gastrointestinal cancer cells | Wnt/β-catenin pathway, Tubulin polymerization | Inhibition of proliferation, induction of apoptosis. | nih.gov |
| Methoxy-substituted thiophenes | THP-1 monocytes | ERK, p38, NF-κB pathways | Reduction of pro-inflammatory cytokine expression. | nih.gov |
| Thiophene derivative F8 | Leukemia cells | Intrinsic apoptotic pathway (mitochondrial depolarization, ROS generation) | Induction of apoptosis. | plos.org |
This table presents findings for analogous compounds and does not represent direct data for this compound.
Studies on Membrane Interaction and Permeability in in vitro Models
The interaction of a compound with the cell membrane is the initial step for cellular entry and can also be a mechanism of action in itself. The permeability of a compound across the lipid bilayer is a critical factor influencing its bioavailability and intracellular concentration.
Studies on various small molecules, including those with heterocyclic scaffolds like thiophene, utilize in vitro models to assess membrane permeability. These models often employ artificial membranes or cultured cell monolayers, such as Caco-2 cells, to predict absorption in the human intestine.
Computational methods are also employed to predict the membrane permeability of small molecules. nih.govnih.gov These models consider factors like lipophilicity (logP), molecular size, and the presence of hydrogen bond donors and acceptors to estimate how readily a compound will diffuse across a lipid membrane. nih.gov The presence of the amine group and the thiophene ring in this compound would be key determinants in such predictive models. The sulfur atom in the thiophene ring can also influence drug-receptor interactions through hydrogen bonding. nih.gov
Applications of 2 Thiophen 2 Yl Propan 1 Amine in Chemical and Materials Science Research
Role as a Versatile Synthetic Building Block
2-(Thiophen-2-yl)propan-1-amine is a valuable heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a thiophene (B33073) ring and a primary amine group, allows for a variety of chemical modifications, making it a key intermediate in the creation of more complex molecules.
Precursor in the Synthesis of Complex Organic Molecules
The chemical reactivity of this compound makes it a suitable precursor for synthesizing a wide range of complex organic molecules. nih.gov The primary amine group can readily undergo reactions such as acylation, alkylation, and Schiff base formation, while the thiophene ring can participate in electrophilic substitution reactions. This dual reactivity enables chemists to introduce diverse functional groups and build intricate molecular architectures. For instance, it is a key intermediate in the synthesis of pharmaceuticals, including agents targeting neurological disorders. Its structural analogs have been used to synthesize compounds with potential applications in treating cardiovascular and cerebrovascular diseases.
One notable application is in the synthesis of methiopropamine, the thiophene analog of methamphetamine, where this compound serves as a crucial precursor. drugsandalcohol.ie Additionally, related thiophene-containing compounds have been utilized in the synthesis of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, which have been evaluated for their affinity towards serotonin (B10506) receptors. nih.govmdpi.com The synthesis of these complex molecules often involves multi-step reaction sequences where the thiophene-containing amine is a critical starting material or intermediate.
Contribution to the Generation of Diverse Chemical Libraries for Screening
The ability to readily modify the structure of this compound makes it an excellent scaffold for the generation of diverse chemical libraries. These libraries, containing a multitude of structurally related compounds, are essential for high-throughput screening in drug discovery and materials science. By systematically altering the substituents on the amine and/or the thiophene ring, a vast array of new molecules can be synthesized and subsequently evaluated for their biological activity or material properties.
For example, a virtual fragment screening approach identified 2-(thiophen-2-yl)acetic acid, a related compound, as a suitable platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in cancer and inflammation therapy. nih.gov This highlights the potential of thiophene-based scaffolds in generating focused libraries for specific biological targets. The straightforward modification of these scaffolds, often through reactions like the Suzuki-Miyaura cross-coupling, facilitates the rapid production of a wide range of derivatives for screening purposes. nih.gov
Integration into Advanced Materials Development
The unique electronic and structural properties of the thiophene ring have led to the exploration of this compound and its derivatives in the development of advanced materials.
Exploration in Organic Semiconductors and Photovoltaic Materials due to Conjugated Structure
Thiophene-containing compounds are widely utilized in the manufacturing of electronics, sensors, and photovoltaics due to their conjugated π-system, which facilitates charge transport. researchgate.net The thiophene ring in this compound contributes to this conjugated structure, making its derivatives potential candidates for use in organic semiconductors and photovoltaic materials. researchgate.net While the parent amine itself may not be the final active material, it serves as a crucial building block for constructing larger, more complex conjugated systems.
Research has shown that the orientation of thiophene units within a molecule can significantly impact the performance of organic field-effect transistors (OFETs). researchgate.net By incorporating this compound derivatives into polymers or larger molecules, it is possible to tune the electronic properties and morphology of the resulting materials for optimal device performance. Tethered tertiary amines, which can be derived from primary amines like this compound, have been shown to be effective n-type dopants for solution-processable organic semiconductors. rsc.org
Utilization as Ligands for Metal Complexes in Catalytic Systems or Sensors
The amine group and the sulfur atom of the thiophene ring in this compound can act as coordination sites for metal ions, making it and its derivatives useful as ligands in the formation of metal complexes. cymitquimica.comuni.lu These complexes can exhibit interesting catalytic properties or serve as the basis for chemical sensors.
Thiophene-containing ligands have been used to create complexes with various transition metals, and these complexes have been investigated for their catalytic activity in reactions such as polymerization and hydroamination. google.com The specific coordination environment provided by the ligand can influence the selectivity and efficiency of the metal catalyst.
Furthermore, thiophene-based fluorescent sensors have been developed for the detection of metal ions like Hg2+. rsc.org The binding of the metal ion to the thiophene-containing ligand can induce a change in the fluorescence properties of the molecule, allowing for sensitive and selective detection. The amine group in this compound can be modified to enhance its binding affinity and selectivity for specific metal ions, leading to the development of novel sensors.
Utility as a Research Tool in Chemical Biology
In the field of chemical biology, this compound and its derivatives serve as valuable research tools for probing biological systems. The thiophene moiety can act as a bioisostere for a phenyl ring, offering a way to modify the properties of a biologically active molecule without drastically changing its shape.
Thiophene-containing compounds have been investigated for a wide range of biological activities, including antimicrobial and antidiabetic properties. nih.govresearchgate.net Derivatives of this compound have been synthesized and evaluated for their interactions with specific biological targets, such as serotonin receptors. nih.govmdpi.com These studies provide valuable insights into structure-activity relationships and can guide the design of new therapeutic agents. The use of these compounds in molecular docking studies helps to understand the interactions between ligands and proteins at the molecular level. nih.govnih.gov
Development as Probes for Elucidating Biological Pathways
There is currently no available research detailing the development or use of this compound as a probe for elucidating biological pathways. Scientific studies that would typically describe the synthesis of such a probe, its interaction with biological targets (e.g., proteins, enzymes, or nucleic acids), and its mechanism for generating a detectable signal (e.g., fluorescence, radioactivity) have not been identified for this specific compound. Consequently, there are no research findings or data tables to present on this topic.
Application in the Design and Synthesis of Chemical Sensors
Similarly, a thorough review of scientific databases and research articles did not reveal any instances where this compound has been applied in the design and synthesis of chemical sensors. The process of creating a chemical sensor typically involves incorporating a recognition element that selectively interacts with a target analyte into a transducer that converts this interaction into a measurable signal. Research detailing the use of this compound as such a recognition element, or as a precursor in the synthesis of a sensor platform, is not present in the available literature. Therefore, no detailed research findings or illustrative data tables can be provided for this application.
Q & A
Q. Basic
- 1H/13C NMR : Thiophene protons resonate at δ 6.8–7.2 ppm (multiplet), while the propane chain shows δ 2.6–3.1 ppm (CH2NH2) and δ 1.5–1.8 ppm (CH2CH2) .
- HRMS : Expected molecular ion [M+H]+ at m/z 141.0718 (C7H11NS).
- IR spectroscopy : N-H stretches at ~3350 cm⁻¹ confirm the primary amine.
- HPLC : C18 column with 0.1% TFA in acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min .
What biological targets are associated with thiophene-containing amines like this compound?
Intermediate
Thiophene derivatives interact with neurotransmitter receptors (e.g., serotonin 5-HT2A, dopamine D2) due to π-π stacking of the aromatic ring. For example:
- Serotonin receptors : Fluorinated analogs (e.g., 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine) show Ki values <50 nM in radioligand assays .
- Antimicrobial activity : Thiophene amines disrupt bacterial membranes (MIC = 8–16 µg/mL against S. aureus) .
Structural influence : - Chain elongation (e.g., ethyl → propyl) reduces metabolic clearance (t1/2 increases from 1.2 to 3.8 h) .
- Electron-withdrawing groups (e.g., -F) enhance blood-brain barrier penetration (logP increases by 0.5 units) .
How can density-functional theory (DFT) predict the electronic properties of this compound?
Q. Advanced
- Functional selection : B3LYP/6-311+G(d,p) accurately models HOMO-LUMO gaps (ΔE = 4.2 eV) and charge distribution.
- Key findings :
- Validation : Compare computed UV-Vis spectra (λmax ~270 nm) with experimental data .
How to resolve contradictions between in vitro and in vivo efficacy data for this compound?
Advanced
Common discrepancies : High in vitro potency (e.g., IC50 = 10 nM) but low in vivo efficacy due to:
Metabolic instability : Use LC-MS to identify N-oxide metabolites .
Poor bioavailability : Prodrug strategies (e.g., acetylation) increase logP from 1.2 to 2.5 .
Solutions :
- Microsomal assays : Human liver microsomes (t1/2 >30 min indicates stability).
- Pharmacokinetic tuning : Adjust dosing intervals (e.g., q12h instead of q24h) .
How does stereochemistry influence the binding affinity of this compound?
Q. Advanced
- (R)-vs. (S)-enantiomers : (R)-isomers exhibit higher affinity for serotonin receptors (Ki = 12 nM vs. 450 nM for (S)) due to optimal hydrophobic pocket fit .
- Chiral separation : Use Chiralpak AD-H column (hexane/isopropanol, 9:1) to resolve enantiomers.
- Docking studies : (S)-isomer adopts a dihedral angle (θ = 110°) that aligns with GPCR binding sites .
What are best practices for stability analysis of this compound?
Q. Intermediate
- pH stability : Degrades at pH <3 (sulfoxide formation) or pH >10 (amine oxidation). Store in neutral buffers (pH 7.4) .
- Thermal stability : Decomposition onset at 180°C (TGA); store at -20°C under argon .
- Light sensitivity : UV irradiation (254 nm) induces isomerization; use amber vials .
How do substituents on the thiophene ring alter pharmacological activity?
Q. Advanced
| Substituent | Position | Effect | Reference |
|---|---|---|---|
| -OCH3 | C5 | ↑ Serotonin affinity (Ki = 50 nM) | |
| -Cl | C3 | ↑ logP (2.1) but ↑ hepatotoxicity risk | |
| -CH3 | C4 | ↑ Dopamine D2 selectivity (Ki = 8 nM) | |
| QSAR guidance : Hammett σ constants predict electron-withdrawing groups enhance receptor binding . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
